1-methyl-4-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine
Description
1-Methyl-4-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The unique structure of this compound, which includes a piperazine ring substituted with a nitrophenyl group and a methylsulfonyl group, makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-methyl-4-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4S/c1-17-5-7-19(8-6-17)16-13-14(3-4-15(16)21(22)23)18-9-11-20(12-10-18)26(2,24)25/h3-4,13H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSVBFHVFRVSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-4-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method involves the use of solid supports to facilitate the synthesis of piperazine derivatives.
Photocatalytic synthesis: This method uses light to drive the formation of piperazine rings from suitable precursors.
Chemical Reactions Analysis
1-Methyl-4-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine undergoes various chemical reactions, including:
Substitution: The nitro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major products formed from these reactions include various substituted piperazine derivatives, which can have different biological activities.
Scientific Research Applications
1-Methyl-4-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 1-methyl-4-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine is not well understood. it is believed to interact with specific molecular targets and pathways in the body, leading to its observed biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
1-Methyl-4-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(piperidin-4-yl)-piperazine: This compound has a similar piperazine ring structure but lacks the nitrophenyl and methylsulfonyl groups.
1-Methyl-4-(4-piperidinyl)piperazine: Another similar compound with a piperazine ring but different substituents.
The uniqueness of 1-methyl-4-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine lies in its specific substituents, which confer distinct biological activities and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
